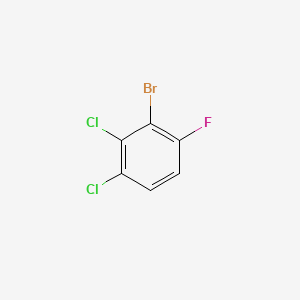

2-Bromo-3,4-dichloro-1-fluorobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJVKZJQRLAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742864 | |

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-91-5 | |

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 3,4 Dichloro 1 Fluorobenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-bromo-3,4-dichloro-1-fluorobenzene suggests that the most logical disconnections involve the carbon-halogen bonds. A primary strategy would be to disconnect the C-Br bond, leading to the precursor 3,4-dichloro-1-fluorobenzene. This approach is favorable because the directing effects of the existing fluoro and chloro substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired position. The fluorine atom at C1 and the chlorine atom at C3 both act as ortho, para-directors, strongly activating the C2 position for electrophilic substitution.

Direct Halogenation Approaches to Polyhalogenated Benzenes

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. The success of this approach for synthesizing this compound hinges on the regiochemical control exerted by the substituents already present on the benzene (B151609) ring.

Sequential Electrophilic Aromatic Halogenation

A practical and efficient route to this compound involves the direct bromination of 3,4-dichloro-1-fluorobenzene. The fluorine atom at the C1 position and the chlorine atoms at the C3 and C4 positions collectively direct the incoming bromine electrophile to the C2 position. This regioselectivity is a consequence of the ortho, para-directing nature of the halogens. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

| Starting Material | Reagents | Product |

| 3,4-dichloro-1-fluorobenzene | Br₂, FeBr₃ | This compound |

Directed Ortho Metalation (DoM) Strategies for Positional Control

Directed Ortho Metalation (DoM) provides a powerful tool for achieving high regioselectivity in the synthesis of substituted aromatic compounds. This strategy relies on the use of a directing group to guide a strong base to deprotonate a specific ortho position, creating a nucleophilic center that can then react with an electrophile. While fluorine can act as a directing group, its effect is weaker compared to other functional groups. For the synthesis of this compound, a DoM strategy could be envisioned starting from 1,2-dichloro-4-fluorobenzene. However, the directing effect of the fluorine atom would likely lead to metallation at the C5 position, which upon quenching with a bromine source would not yield the desired isomer.

Sandmeyer-Type Reactions for Halogen Incorporation

The Sandmeyer reaction offers a versatile and highly regioselective method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halogen. To synthesize this compound using this method, the key intermediate is 2-amino-3,4-dichloro-1-fluorobenzene. This aniline (B41778) derivative can be prepared from 3,4-dichloro-1-fluorobenzene through a nitration step followed by reduction of the resulting nitro group. The subsequent diazotization of the amine and reaction with copper(I) bromide provides the target molecule with high regiochemical purity.

| Precursor | Reaction Sequence | Product |

| 3,4-dichloro-1-fluorobenzene | 1. Nitration (HNO₃, H₂SO₄) 2. Reduction (e.g., Fe, HCl) 3. Diazotization (NaNO₂, HBr) 4. Sandmeyer Reaction (CuBr) | This compound |

Halogen Exchange Reactions (Halex) on Aromatic Nuclei

Halogen exchange (Halex) reactions are primarily used for the synthesis of fluoroaromatic compounds by displacing other halogens, typically chlorine or bromine, with fluoride. This process is driven by the high nucleophilicity of the fluoride ion and the stability of the resulting C-F bond. Consequently, a Halex reaction is not a viable direct method for the synthesis of this compound from a precursor that already contains fluorine, as the reverse exchange (F to Br or Cl) is thermodynamically unfavorable.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Halide Formation

Palladium-catalyzed cross-coupling reactions are powerful for forming carbon-carbon and carbon-heteroatom bonds. While not the most common method for introducing a bromine atom, a palladium-catalyzed C-H activation/bromination could be a potential, though more complex, route. A more practical application of palladium catalysis in this context would be the synthesis of a key intermediate. For instance, a Suzuki or Stille coupling could be employed to construct the 3,4-dichloro-1-fluorobenzene core from appropriate building blocks, which would then be subjected to electrophilic bromination as described earlier.

Precursors for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orglibretexts.org In this context, this compound functions as the organic halide component.

A critical aspect of using polyhalogenated substrates in such reactions is chemoselectivity—the preferential reaction of one functional group over others. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl. rsc.org Consequently, the carbon-bromine bond in this compound is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the more robust carbon-chlorine bonds. nih.gov This reactivity difference allows for the selective functionalization at the C-2 position, leaving the chloro- and fluoro-substituents intact for potential subsequent transformations. This makes the compound a valuable building block for the programmed synthesis of highly substituted aromatic rings. ugr.esresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Hypothetical Suzuki-Miyaura Reaction Using this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Precursors for Stille and other Organometallic Couplings

Similar to the Suzuki-Miyaura reaction, this compound is an excellent precursor for Stille coupling and other organometallic cross-coupling reactions. The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), also catalyzed by palladium. wikipedia.org

The principle of chemoselectivity is equally important in Stille couplings. Research has demonstrated that for aromatic substrates containing both bromine and chlorine atoms, the Stille reaction occurs selectively at the carbon-bromine bond. rsc.orgnih.gov This allows for the precise introduction of a substituent at the bromine-bearing carbon of this compound, while preserving the chlorine atoms for other synthetic operations.

Other organometallic reactions where this precursor could be utilized include:

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Gilman Reagent Coupling: Reaction with lithium diorganocopper compounds (Gilman reagents) to form a new carbon-carbon bond. openstax.org

In all these cases, the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds would dictate the site of the initial coupling reaction.

Table 2: Hypothetical Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Stereoselective and Regioselective Synthesis of Multi-Halogenated Benzene Derivatives

The synthesis of specific isomers of multi-halogenated benzenes like this compound is a challenge that requires precise control over the reaction conditions and synthetic strategy. The key is to achieve high regioselectivity, ensuring the halogens are introduced at the desired positions on the aromatic ring. researchgate.netrsc.org

Two primary strategies are commonly employed:

Sequential Electrophilic Aromatic Substitution: This approach involves the stepwise introduction of halogen atoms onto a benzene ring or a substituted precursor. The regiochemical outcome of each step is governed by the directing effects of the substituents already present on the ring. libretexts.org For instance, halogens are ortho-, para-directing groups. Synthesizing a specific isomer requires careful planning of the sequence of halogenation steps to exploit these directing effects.

Sandmeyer and Related Reactions: A more versatile and highly regioselective method involves the use of substituted anilines as starting materials. orgsyn.org The amino group can be converted into a diazonium salt, which can then be replaced by a specific halogen using a copper(I) salt (e.g., CuBr, CuCl) in a Sandmeyer reaction or by using acids like HBF₄ for fluorination in a Schiemann reaction. ucc.ie This methodology allows for the unambiguous placement of a halogen at the position formerly occupied by the amino group. For example, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene has been achieved via a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline, demonstrating the power of this approach for creating complex halogenation patterns. google.com

Novel Synthetic Routes and Sustainable Chemical Processes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of halogenated aromatic compounds. science.gov Traditional methods often rely on harsh reagents and produce significant waste. taylorfrancis.com Novel approaches focus on improving efficiency, reducing environmental impact, and enhancing safety. rsc.org

Key areas of innovation in "green" halogenation include:

Oxidative Halogenation: These methods utilize clean and inexpensive oxidants, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), in conjunction with a halide source (e.g., HBr). rsc.org The primary byproduct of these reactions is water, making them highly attractive from a sustainability perspective. Vanadium and molybdenum complexes have been explored as catalysts for such transformations. rsc.org

Catalytic Systems: The development of novel catalysts is central to greener chemical processes. Metal-organic frameworks (MOFs) have been investigated as reusable, heterogeneous catalysts for halogenation reactions, offering high yields under mild conditions. researchgate.net

Continuous Flow Reactors: The use of tubular or microflow reactors for hazardous reactions like diazotization offers significant safety and efficiency advantages over traditional batch processes. A patented method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene utilizes a tubular reactor for the diazotization step, which minimizes side reactions and improves yield and safety, making it suitable for industrial-scale production. google.com

These advanced methodologies represent the future of synthesizing complex molecules like this compound, combining chemical sophistication with environmental responsibility.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3,4 Dichloro 1 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNA) on 2-bromo-3,4-dichloro-1-fluorobenzene is a key reaction class, driven by the electron-withdrawing nature of the halogen substituents which activate the aromatic ring towards nucleophilic attack.

Regioselectivity and Chemo-selectivity in SNAr Transformations

Chemo-selectivity in SNAr reactions refers to the preferential reaction of one functional group over others. In the context of this compound, this pertains to which halogen is displaced. The carbon-fluorine bond is the strongest carbon-halogen bond, yet fluorine is typically the best leaving group in SNAr reactions due to its ability to stabilize the negative charge in the transition state (the Meisenheimer complex).

Comparative Reactivity of Halogen Substituents in SNAr

In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is contrary to the trend in SN1 and SN2 reactions and is attributed to the rate-determining step in SNAr being the attack of the nucleophile on the aromatic ring, rather than the cleavage of the carbon-halogen bond. The high electronegativity of fluorine powerfully polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

For this compound, it is expected that the fluorine atom would be preferentially displaced by common nucleophiles such as alkoxides, amines, and thiols, provided there are no overriding steric hindrances.

Electrophilic Aromatic Substitution (EAS) Reactions

The high degree of halogenation in this compound significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Halogens are deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles.

Directing Effects of Multiple Halogen Substituents on EAS

While halogens are deactivating, they are ortho-, para-directing. This is because the lone pairs on the halogen atoms can be donated to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. In this compound, the directing effects of the four halogens are complex and potentially conflicting. The fluorine atom at C1 would direct incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para). The bromine at C2 would direct to C3 and C5 (ortho) and C6 (para). The chlorine atoms at C3 and C4 would similarly direct to their respective ortho and para positions. The final regioselectivity of an EAS reaction would be a result of the combined directing and deactivating effects of all substituents.

Challenges and Limitations in EAS on Highly Halogenated Benzenes

Carrying out EAS reactions on highly halogenated benzenes like this compound presents significant challenges. The strong deactivation of the ring requires harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures. justia.com These conditions can lead to side reactions and low yields. Furthermore, the potential for the formation of multiple isomers due to the complex directing effects of the substituents can make purification difficult.

Metal-Mediated and Organometallic Reactions

The bromine atom in this compound provides a handle for various metal-mediated and organometallic reactions, which are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.

Due to the higher reactivity of the C-Br bond compared to C-Cl and C-F bonds in many metal-catalyzed reactions, transformations such as Suzuki, Stille, Heck, and Sonogashira couplings are expected to occur selectively at the C2 position. For instance, in a Suzuki coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative.

The formation of Grignard or organolithium reagents is also anticipated to proceed via the reaction of an organometallic reagent with the bromine atom. These organometallic intermediates can then be used in a wide range of subsequent reactions to introduce various functional groups.

| Reaction Type | Reagents | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-3,4-dichloro-1-fluorobenzene |

| Stille Coupling | Organotin reagent, Pd catalyst | 2-Organo-3,4-dichloro-1-fluorobenzene |

| Heck Reaction | Alkene, Pd catalyst, Base | 2-Alkenyl-3,4-dichloro-1-fluorobenzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-3,4-dichloro-1-fluorobenzene |

| Grignard Formation | Mg | 2-(Bromomagnesio)-3,4-dichloro-1-fluorobenzene |

| Lithiation | n-BuLi or LDA | 2-Lithio-3,4-dichloro-1-fluorobenzene |

Lithiation and Grignard Reagent Formation from Halogenated Arenes

The formation of organometallic reagents, such as organolithiums and Grignard reagents, from halogenated arenes is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds. In the case of polyhalogenated benzenes like this compound, the regioselectivity of these reactions is a critical consideration.

Lithiation:

The process of lithiation involves the replacement of a hydrogen or a halogen atom with a lithium atom. The site of lithiation on a halogenated arene is influenced by factors such as the acidity of the aromatic protons and the relative ease of halogen-metal exchange. For fluorinated bromobenzenes, the choice of the lithiating agent and reaction conditions can direct the reaction towards either deprotonation (removal of a hydrogen atom) or bromine-lithium exchange.

Deprotonation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are known to selectively remove the most acidic proton on an aromatic ring. psu.edu In fluoroarenes, the fluorine atom significantly increases the acidity of the ortho-protons. Therefore, in the presence of LDA, deprotonation is expected to occur at the position adjacent to the fluorine atom.

Halogen-Metal Exchange: In contrast, organolithium reagents like butyllithium (B86547) (BuLi) typically favor bromine-lithium exchange over deprotonation, especially when the reaction is conducted in solvents like diethyl ether. psu.edu This exchange is a rapid process that leads to the formation of an aryllithium species where the bromine atom was previously located.

Grignard Reagent Formation:

Grignard reagents (R-MgX) are typically prepared by the reaction of an organic halide with magnesium metal. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. Consequently, for this compound, the bromine atom is the most likely site for the insertion of magnesium to form the corresponding Grignard reagent, 2-(3,4-dichloro-1-fluorophenyl)magnesium bromide. The chlorine and fluorine atoms are generally unreactive under standard Grignard formation conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have revolutionized modern organic synthesis. wikipedia.orgnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner in the presence of a palladium catalyst and a base. wikipedia.org The reactivity of the halide in these reactions generally follows the trend I > Br > OTf >> Cl. Given the presence of bromo and chloro substituents on this compound, the bromine atom is the primary site for oxidative addition to the palladium(0) catalyst, making it the reactive handle for these transformations.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, and its key advantage is the formation of a new carbon-carbon bond with high stereoselectivity. organic-chemistry.org For this compound, the Heck reaction would occur at the C-Br bond, allowing for the introduction of a variety of alkenyl groups at this position.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.orglibretexts.org In the case of this compound, the Sonogashira coupling would selectively occur at the C-Br bond, enabling the synthesis of 1-(alkynyl)-2-bromo-3,4-dichlorobenzenes. The difference in reactivity between aryl bromides and aryl chlorides can be exploited to achieve selective coupling. wikipedia.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.org This versatile reaction has a broad scope and is effective for forming various types of carbon-carbon bonds, including sp2-sp2, sp2-sp3, and sp2-sp linkages. organic-chemistry.orgnih.gov For this compound, the Negishi coupling provides a route to introduce a wide range of alkyl, aryl, or vinyl groups at the position of the bromine atom via reaction with the appropriate organozinc reagent.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Substituted arene |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a highly efficient and atom-economical approach to the synthesis of complex organic molecules. This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions. While the presence of multiple halogen substituents on this compound presents challenges for selective C-H activation, it also offers opportunities for directed functionalization.

The directing group ability of the substituents on the aromatic ring plays a crucial role in determining the site of C-H activation. The fluorine atom is a known directing group for ortho-lithiation and subsequent functionalization. epfl.ch However, the steric hindrance from the adjacent bromine and chlorine atoms, as well as the electronic effects of all three halogens, would influence the feasibility and regioselectivity of C-H activation reactions. Research in this area for this specific molecule is not extensively documented, but general principles of C-H activation suggest that the hydrogen atom at position 5 would be a potential site for functionalization, being ortho to a chlorine atom and meta to the fluorine.

Radical Reactions Involving Halogenated Aromatic Cores

Halogenated aromatic compounds can participate in radical reactions, often initiated by photolysis, thermolysis, or radical initiators. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-Br bond in this compound is the most susceptible to homolytic cleavage to form an aryl radical. This radical can then undergo various transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions. While specific studies on the radical reactions of this compound are limited, the general principles suggest that reactions initiated at the bromine atom would be the most probable pathway.

Functional Group Interconversions on the Aromatic Core

The halogen atoms on the this compound ring can be considered as functional groups that can be interconverted or replaced to introduce other functionalities.

Displacement of Halogens: Nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated benzenes are possible, particularly when the ring is activated by electron-withdrawing groups. The relative leaving group ability of the halogens in SNAr reactions is typically F > Cl > Br > I. This is in contrast to their reactivity in metal-catalyzed reactions. Therefore, under appropriate nucleophilic conditions, it might be possible to selectively displace the fluorine or chlorine atoms.

Conversion of Bromine: The bromine atom, being the most reactive site in many transformations, can be converted into a variety of other functional groups. For instance, after conversion to an organolithium or Grignard reagent, it can be reacted with various electrophiles to introduce groups such as carboxyl, hydroxyl, or amino functionalities. Furthermore, palladium-catalyzed reactions can be used to introduce cyano (cyanation) or amino (Buchwald-Hartwig amination) groups at the position of the bromine atom.

The strategic manipulation of the halogen substituents on this compound allows for the stepwise and regioselective introduction of various functional groups, making it a valuable building block in the synthesis of more complex molecules.

Mechanistic Investigations of 2 Bromo 3,4 Dichloro 1 Fluorobenzene Reactivity

Elucidation of SNAr Reaction Mechanisms and Intermediates

The primary reaction pathway for 2-Bromo-3,4-dichloro-1-fluorobenzene with nucleophiles is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism typically proceeds via a two-step addition-elimination sequence. In the initial, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent, faster step, the leaving group departs, restoring the aromaticity of the ring.

For this compound, the presence of three different halogens (F, Cl, Br) on the benzene (B151609) ring raises questions of regioselectivity. The strong electron-withdrawing nature of the fluorine atom, coupled with the chlorine and bromine atoms, significantly activates the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative substituent that can better stabilize the negative charge of the Meisenheimer intermediate.

Understanding Regioselectivity and Chemoselectivity through Transition State Analysis

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. The position of nucleophilic attack is determined by the relative stabilities of the possible transition states leading to the different Meisenheimer complexes. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and rationalizing the regioselectivity in SNAr reactions.

DFT calculations on analogous polyhalogenated systems have shown that the energy of the transition state for nucleophilic attack is a reliable predictor of the major regioisomer formed. acsgcipr.org These calculations typically involve modeling the potential energy surface of the reaction and locating the transition state structures for attack at each possible position. The pathway with the lowest activation energy barrier will be the most favorable. In the case of this compound, it is expected that the substitution of the fluorine atom would be the most kinetically favored process due to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex.

Chemoselectivity, the preferential reaction of one functional group over others, is also a key consideration. In reactions with nucleophiles, the primary competition is between the substitution of the different halogen atoms. As mentioned, the C-F bond is generally the most reactive in SNAr reactions.

Kinetic and Thermodynamic Studies of Reaction Pathways

The distinction between kinetic and thermodynamic control is fundamental to understanding the product distribution in reactions of this compound. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will be the major product. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In the context of SNAr reactions, this corresponds to the pathway with the lowest activation energy. For this compound, the substitution of the fluorine atom is generally expected to be the kinetically favored product due to the high electronegativity of fluorine stabilizing the transition state. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures, with prolonged reaction times, the reaction may be under thermodynamic control. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This means the product distribution will reflect the relative thermodynamic stabilities of the possible products. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In some cases, the initially formed kinetic product can revert to the intermediate and then proceed to form a more stable thermodynamic product. The relative bond strengths (C-F > C-Cl > C-Br) would suggest that the bromo-substituted product might be thermodynamically more stable if the halogen itself is the determining factor in product stability.

Hypothetical Reaction Data:

To illustrate the concepts of kinetic and thermodynamic control, consider the hypothetical reaction of this compound with a generic nucleophile (Nu-). The following table presents plausible, though not experimentally verified, data.

| Product | Relative Rate of Formation (Kinetic) | Relative Thermodynamic Stability |

| 2-Bromo-3,4-dichloro-Nu-benzene | Fastest | Intermediate |

| 1-Nu-3,4-dichlorobromobenzene | Slower | Most Stable |

| 1-Bromo-2-Nu-4-chlorofluorobenzene | Slowest | Least Stable |

Role of Catalysts, Solvents, and Ligands in Mediated Transformations

The choice of catalyst, solvent, and ligands can profoundly influence the rate, selectivity, and even the mechanism of reactions involving this compound.

Catalysts: While traditional SNAr reactions are often uncatalyzed, transition metal catalysts, particularly those based on palladium, have been shown to be effective in promoting the amination of related haloaromatics. researchgate.netnih.gov For instance, palladium catalysts with specific ligands can facilitate the cross-coupling of amines with aryl halides. researchgate.net In such cases, the reaction may proceed through a different mechanism, such as a catalytic cycle involving oxidative addition, reductive elimination, and transmetalation steps, rather than a direct SNAr pathway. The chemoselectivity in these catalyzed reactions can also differ from the uncatalyzed SNAr, with the reactivity order of halogens potentially changing. For example, in some palladium-catalyzed couplings, the order of reactivity is I > Br > Cl > F, the reverse of the typical SNAr trend.

Solvents: The solvent plays a crucial role in stabilizing the charged intermediates and transition states in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN), are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile and the charged Meisenheimer complex without strongly solvating the nucleophile itself, thus enhancing its reactivity. acsgcipr.org The use of protic solvents, such as alcohols, can lead to strong solvation of the nucleophile through hydrogen bonding, which can decrease its reactivity. The choice of solvent can also influence the regioselectivity of the reaction. acsgcipr.org

Ligands: In metal-catalyzed reactions, ligands play a critical role in modulating the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, are commonly used in palladium-catalyzed amination reactions to promote the desired reactivity. researchgate.net

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not prominently reported, the principles can be applied to understand its reactivity.

For instance, by synthesizing this compound with a specific carbon isotope (e.g., 13C) at a known position, one could track the position of the label in the final product. This would definitively confirm the position of nucleophilic attack and any potential rearrangements.

Another important application of isotopic labeling is the determination of kinetic isotope effects (KIEs). By replacing a hydrogen atom on the aromatic ring with deuterium, one could measure the rate of reaction and compare it to the non-deuterated analogue. In a typical SNAr mechanism, the C-H bond is not broken in the rate-determining step, so a primary KIE would not be expected. The absence of a significant KIE would provide evidence against mechanisms where C-H bond cleavage is rate-limiting.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3,4 Dichloro 1 Fluorobenzene

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical environment of magnetically active nuclei within a molecule. For 2-Bromo-3,4-dichloro-1-fluorobenzene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides critical information about the electronic environment and connectivity of the atoms in the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the aromatic ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The proton at position 5 is expected to be a doublet, coupled to the proton at position 6, which in turn would also be a doublet.

The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring, as they are all in chemically distinct environments. The carbon atoms directly bonded to the electronegative halogen atoms (F, Cl, Br) will exhibit characteristic downfield shifts. The carbon attached to the fluorine atom will also show coupling (¹JCF), which will appear as a doublet.

The ¹⁹F NMR spectrum is a sensitive probe for the fluorine environment. For this compound, a single resonance is expected, and its chemical shift provides valuable information about the electronic nature of the surrounding substituents.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.45 | d | H-5 |

| 7.20 | d | H-6 | |

| ¹³C | 158.0 (d, ¹JCF ≈ 250 Hz) | d | C-1 |

| 115.0 | s | C-2 | |

| 133.0 | s | C-3 | |

| 130.0 | s | C-4 | |

| 128.0 | s | C-5 | |

| 118.0 | d | C-6 | |

| ¹⁹F | -110.0 | s | F-1 |

Note: The data in this table is predicted and may differ from experimental values.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the benzene ring. chemaxon.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. acdlabs.comresearchgate.net For this compound, it would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal.

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The presence of bromine and chlorine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). chemrxiv.orglibretexts.org

The molecular ion peak region would exhibit a complex cluster of peaks reflecting the different combinations of these isotopes. The most abundant peak would correspond to the molecule containing ⁷⁹Br and two ³⁵Cl atoms. The fragmentation pattern would likely involve the loss of halogen atoms and potentially the elimination of small neutral molecules.

Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Possible Fragment |

| 242/244/246/248 | [M]⁺ (Molecular ion cluster) |

| 163/165 | [M-Br]⁺ |

| 207/209 | [M-Cl]⁺ |

| 128 | [M-Br-2Cl]⁺ |

Note: The data in this table is predicted and may differ from experimental values.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be characterized by several key vibrational bands.

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Halogen stretching: The C-F, C-Cl, and C-Br stretching vibrations will appear at lower frequencies, typically in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is expected around 1200-1250 cm⁻¹.

Out-of-plane C-H bending: The pattern of these bands in the 700-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. researchgate.net

Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| 3080 | Aromatic C-H stretch |

| 1580, 1470, 1400 | Aromatic C=C stretch |

| 1240 | C-F stretch |

| 880, 820 | C-H out-of-plane bend |

| 750 | C-Cl stretch |

| 650 | C-Br stretch |

Note: The data in this table is predicted and may differ from experimental values.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-halogen bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. academie-sciences.frstjapan.dewisc.edu If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice, offering insights into intermolecular interactions such as halogen bonding and π-π stacking. cornell.edu Currently, there is no publicly available crystal structure for this compound.

Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Information |

| Molecular Geometry | Planar benzene ring with halogen substituents. |

| Bond Lengths | C-C bonds around 1.39 Å, C-H around 1.08 Å, C-F around 1.35 Å, C-Cl around 1.74 Å, C-Br around 1.90 Å. |

| Bond Angles | Internal ring angles close to 120°, with some distortion due to steric hindrance between adjacent bulky halogen atoms. |

| Supramolecular Structure | Information on crystal packing and intermolecular forces. |

Note: The data in this table is based on typical values for similar compounds and would require experimental confirmation.

Spectroscopic Probes for Molecular Dynamics and Conformational Studies

While this compound is a relatively rigid molecule, spectroscopic techniques can still be used to probe its subtle molecular dynamics. Variable-temperature NMR studies could provide information about any restricted rotation around the C-Br or C-Cl bonds, although significant barriers are not expected for these single bonds. Advanced solid-state NMR techniques could also be employed to study the dynamics in the crystalline state. Furthermore, time-resolved spectroscopic methods could, in principle, be used to investigate the excited-state dynamics of the molecule upon photoexcitation.

Computational Chemistry and Theoretical Studies of 2 Bromo 3,4 Dichloro 1 Fluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-Bromo-3,4-dichloro-1-fluorobenzene, DFT calculations can elucidate its reactivity and kinetic stability.

Representative Frontier Molecular Orbital Data for a Halogenated Benzene (B151609)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: This data is illustrative for a typical halogenated benzene and not specific to this compound. |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The EPS is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack, while blue regions represent positive potential, or electron-poor areas, prone to nucleophilic attack. nih.gov For this compound, the highly electronegative fluorine and chlorine atoms would create regions of negative potential, while the hydrogen atoms and the regions above and below the aromatic ring would exhibit positive or less negative potential. dtic.milresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals. nih.govwikipedia.org It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies (E(2)). These interactions reveal the extent of electron delocalization and the nature of intramolecular bonding. researchgate.net In this compound, significant interactions would be expected between the lone pairs of the halogen atoms and the antibonding orbitals of the benzene ring, as well as between the π-orbitals of the ring and the antibonding orbitals of the C-X (X=F, Cl, Br) bonds.

Illustrative NBO Analysis for a Halogenated Benzene Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (F) | π(C1-C2) | 3.5 |

| LP (Cl) | π(C3-C4) | 2.8 |

| π (C5-C6) | σ*(C1-F) | 1.2 |

| Note: This data is a representative example and not specific to this compound. |

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures. For this compound, high-level ab initio calculations could be employed to obtain precise bond lengths, bond angles, and conformational energies, serving as a benchmark for less computationally expensive methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule and analyze its interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be used to understand its behavior in different environments, including its aggregation tendencies and interactions with non-polar and polar solvents. These simulations would reveal the nature of intermolecular forces, such as van der Waals interactions and electrostatic interactions, that govern its condensed-phase behavior. rsc.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. acs.orgresearchgate.net Theoretical predictions of NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be correlated with experimental spectra to confirm the molecular structure. mdpi.comsfu.canih.gov Discrepancies between theoretical and experimental spectra can often be resolved by considering solvent effects and anharmonicity.

Example of Predicted vs. Experimental Vibrational Frequencies for a Halogenated Benzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3100 | 3085 |

| C-C stretch (ring) | 1580 | 1575 |

| C-F stretch | 1250 | 1240 |

| C-Cl stretch | 750 | 745 |

| C-Br stretch | 680 | 675 |

| Note: This is an illustrative table. The calculated frequencies are typically scaled to better match experimental values. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction pathways and the fleeting transition states that govern them. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting its reactivity in various organic transformations.

One area of significant interest is nucleophilic aromatic substitution (SNAr). Given the presence of electron-withdrawing halogen substituents, the benzene ring is activated towards attack by nucleophiles. Theoretical calculations can map out the potential energy surface for the addition of a nucleophile to the aromatic ring, leading to the formation of a Meisenheimer complex, followed by the departure of a halide leaving group. The relative energies of the transition states for the displacement of each of the halogens (bromo, chloro, or fluoro) can be calculated to predict the most likely site of substitution. The stability of the intermediate Meisenheimer complex, influenced by the positions of the substituents, is also a key factor that can be assessed computationally.

Another important class of reactions for this compound is transition-metal-catalyzed cross-coupling, such as Suzuki or Stille couplings. These reactions are pivotal in the synthesis of complex organic molecules. Theoretical studies can model the catalytic cycle, including the oxidative addition of the aryl halide to the metal center, transmetalation, and reductive elimination. The activation barriers for the oxidative addition at the C-Br versus the C-Cl bonds can be computed to determine the selectivity of the reaction. Generally, the C-Br bond is more reactive in such catalytic cycles due to its lower bond dissociation energy compared to the C-Cl bond.

The table below presents hypothetical activation energies for the oxidative addition step in a palladium-catalyzed cross-coupling reaction, calculated using a common DFT functional and basis set.

| Reaction Coordinate | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition at C-Br | Pd approaching the C-Br bond | 15.2 |

| Oxidative Addition at C-Cl (ortho to F) | Pd approaching the C-Cl bond at position 3 | 21.8 |

| Oxidative Addition at C-Cl (meta to F) | Pd approaching the C-Cl bond at position 4 | 20.5 |

These are hypothetical values for illustrative purposes.

These calculations would suggest that cross-coupling reactions are most likely to occur at the C-Br bond, a prediction that can guide synthetic chemists in designing their experiments.

Analysis of Intramolecular and Intermolecular Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The electron density around a bonded halogen atom is anisotropic, leading to a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond. This positive σ-hole can engage in attractive interactions with electron-rich atoms or functional groups.

In this compound, both the bromine and chlorine atoms have the potential to act as halogen bond donors. The strength of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. Therefore, the bromine atom in this molecule is expected to be the strongest halogen bond donor, followed by the chlorine atoms. Fluorine is generally a poor halogen bond donor.

Intramolecular halogen bonding is less likely in this specific molecule due to the substitution pattern, which does not place a suitable halogen bond acceptor in close proximity to the bromine or chlorine atoms.

Intermolecular halogen bonding , however, could play a significant role in the solid-state packing and crystal structure of this compound. In a condensed phase, the bromine and chlorine atoms of one molecule can interact with the fluorine atom, the chlorine atoms, or the π-electron cloud of the benzene ring of a neighboring molecule. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to identify and characterize these interactions.

Molecular Electrostatic Potential (MEP) surfaces can also be calculated to visualize the electrophilic and nucleophilic regions of the molecule. The MEP would show positive σ-holes on the bromine and chlorine atoms and negative potential around the fluorine atom and the π-system of the ring, predicting the likely sites for intermolecular halogen bonding.

The following table provides hypothetical interaction energies for different intermolecular halogen bonding motifs involving this compound, as would be calculated using high-level ab initio methods.

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| C-Br···F-C' | Halogen Bond | -2.5 |

| C-Br···Cl-C' | Halogen Bond | -2.1 |

| C-Cl···F-C' | Halogen Bond | -1.8 |

| C-Br···π(ring) | Halogen-π Interaction | -1.5 |

These are hypothetical values for illustrative purposes.

These theoretical findings would suggest that halogen bonding plays a measurable role in the intermolecular association of this compound.

Theoretical Relationships between Structure and Reactivity/Electronic Properties

The electronic properties can be quantified through the calculation of various molecular descriptors. The dipole moment , for instance, arises from the asymmetric distribution of charge across the molecule due to the varying electronegativities of the halogens. This polarity influences its solubility and its interactions with other polar molecules.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this molecule, the electron-withdrawing halogens are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution by calculating the partial atomic charges on each atom. This would reveal the extent of electron withdrawal by each halogen and the resulting polarization of the C-H bonds.

The following table presents a set of hypothetical electronic properties for this compound, as would be obtained from DFT calculations.

| Property | Calculated Value |

| Dipole Moment | 1.85 D |

| HOMO Energy | -6.95 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.75 eV |

| Partial Atomic Charge on Br | +0.05 e |

| Partial Atomic Charge on Cl (at C3) | -0.02 e |

| Partial Atomic Charge on Cl (at C4) | -0.03 e |

| Partial Atomic Charge on F | -0.25 e |

These are hypothetical values for illustrative purposes.

These theoretical data can be used to rationalize the molecule's behavior in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The partial atomic charges can help in understanding the molecule's electrostatic interactions with other species.

Synthetic Applications and Derivatization Strategies of 2 Bromo 3,4 Dichloro 1 Fluorobenzene

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The reactivity of the carbon-bromine bond in 2-Bromo-3,4-dichloro-1-fluorobenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br bond compared to the more inert C-Cl and C-F bonds allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. This compound can be selectively coupled with a variety of arylboronic acids at the bromine position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields of the desired polyhalogenated biphenyls. The presence of the ortho-fluoro substituent can influence the reaction kinetics and selectivity due to its electronic and steric effects.

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >90 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This compound can be efficiently coupled with primary and secondary amines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for achieving high catalytic activity and preventing side reactions. acs.orgnih.gov This methodology allows for the introduction of diverse amino functionalities, which are prevalent in pharmaceuticals and agrochemicals.

| Amine Partner | Catalyst System | Base | Solvent | Yield (%) |

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-90 |

| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | >90 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 85-95 |

Synthesis of Complex Polyhalogenated Aromatic Frameworks

The sequential and site-selective cross-coupling of this compound is a key strategy for the synthesis of complex polyhalogenated aromatic frameworks. By first reacting at the more labile C-Br bond, the resulting product, a substituted 1,2-dichloro-3-fluorobenzene, retains two chlorine atoms that can be further functionalized under more forcing reaction conditions. This stepwise approach allows for the controlled assembly of unsymmetrical biaryls and other extended aromatic systems.

For instance, a Suzuki-Miyaura coupling at the bromine position can be followed by a second, different cross-coupling reaction at one of the chlorine atoms. The challenge lies in achieving selectivity between the two chlorine atoms, which can often be influenced by the steric and electronic properties of the newly introduced substituent and the choice of catalyst and reaction conditions. This strategy is particularly useful for creating molecules with precisely defined substitution patterns, which is critical for tuning their physical and biological properties.

Incorporation into Heterocyclic Systems and Novel Scaffolds

The functional groups on this compound can be utilized to construct a variety of heterocyclic systems. For example, the product of a Buchwald-Hartwig amination with a primary amine can undergo intramolecular cyclization to form carbazole derivatives. Similarly, coupling with sulfur-containing nucleophiles can lead to the synthesis of benzothiophenes.

The synthesis of these heterocyclic scaffolds is of significant interest as they are common motifs in pharmaceuticals, organic electronics, and materials science. The polyhalogenated nature of the starting material allows for the creation of heterocyclic compounds with multiple sites for further functionalization, enabling the fine-tuning of their electronic and photophysical properties.

Precursor for Advanced Materials Synthesis (Focus on Precursor Chemistry)

The unique combination of halogens and the aromatic scaffold in this compound and its derivatives makes them attractive precursors for advanced materials, particularly liquid crystals. The introduction of fluorine atoms into the molecular core of liquid crystals is a well-established strategy to modulate their mesomorphic properties, such as dielectric anisotropy and viscosity. nycu.edu.twnih.gov

The rigid, polyhalogenated aromatic core derived from this compound can be incorporated into calamitic (rod-like) or discotic liquid crystal structures. The high degree of halogenation can lead to materials with high thermal stability and unique electronic properties, making them suitable for applications in displays and other optoelectronic devices. The synthetic versatility of this building block allows for the systematic variation of the molecular structure to achieve desired liquid crystalline phases and physical properties.

Derivatization for Probing Molecular Systems (e.g., Isotopic Labeling)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of molecules in biological and chemical systems. This compound can be derivatized with stable isotopes, such as deuterium (²H), to serve as a probe.

One common method for introducing deuterium onto an aromatic ring is through acid-catalyzed hydrogen-deuterium (H/D) exchange. By treating the compound with a strong deuterated acid, such as D₂SO₄, the aromatic protons can be replaced with deuterium. The regioselectivity of this exchange can be influenced by the electronic effects of the halogen substituents. The resulting isotopically labeled compound can then be used in mechanistic studies of its various synthetic transformations or as an internal standard in mass spectrometry-based analyses.

Design and Synthesis of Analogs with Tuned Reactivity Profiles

The reactivity of this compound in cross-coupling reactions is dictated by the electronic and steric environment of the carbon-halogen bonds. By systematically modifying the substitution pattern, it is possible to design and synthesize analogs with tuned reactivity profiles.

For instance, the presence of the fluorine atom ortho to the bromine is known to influence the rate of oxidative addition to the palladium catalyst in Suzuki-Miyaura and Buchwald-Hartwig reactions. acs.org Computational and experimental studies on related polyhalogenated benzenes have shown that the position and number of fluorine substituents can significantly impact the site-selectivity of cross-coupling reactions. This knowledge can be leveraged to design analogs where the reactivity of specific C-Cl or C-Br bonds is enhanced or diminished, allowing for even more precise control over the synthesis of complex aromatic molecules. By understanding these structure-reactivity relationships, chemists can rationally design new building blocks for specific synthetic targets.

Future Research Directions and Emerging Trends in 2 Bromo 3,4 Dichloro 1 Fluorobenzene Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The synthesis of polyhalogenated compounds like 2-Bromo-3,4-dichloro-1-fluorobenzene is increasingly scrutinized for its environmental impact. Future research is directed towards greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Mechanochemistry: Solid-state ball milling is emerging as a powerful, environmentally friendly alternative to traditional solvent-based synthesis. beilstein-journals.org This technique can reduce reaction times, increase yields, and in some cases, enable reactions that are difficult in solution. beilstein-journals.org Research into the mechanochemical halogenation of arenes provides a blueprint for developing solvent-free or liquid-assisted grinding methods for producing polyhalogenated benzenes. beilstein-journals.org

Catalytic Hydrodehalogenation: Efficient methods for selective dehalogenation are crucial for both synthesis and degradation. Studies have shown that catalysts like Rh/Al2O3 can achieve complete hydrodefluorination and hydrogenation of polyfluorinated benzenes in water under mild conditions (1 atm H2, ambient temperature). researchgate.net Future work will likely adapt these catalytic systems for the precise and selective removal of specific halogen atoms from mixed-halogenated compounds, offering a sustainable pathway for their transformation. researchgate.net

Biodegradation-Informed Synthesis: Understanding the microbial degradation pathways of polyhalogenated compounds can inform the design of more environmentally benign molecules. portlandpress.com Research into the enzymatic processes involved in dehalogenation, which often involve a combination of reductive and oxygenative steps, could inspire novel biocatalytic or biomimetic synthetic routes. portlandpress.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The unique arrangement of four different substituents on the benzene (B151609) ring of this compound presents a complex but compelling challenge in controlling chemical reactivity. A primary focus of future research is to master the selective functionalization of its C-Br, C-Cl, and C-H bonds.

The differential reactivity of carbon-halogen bonds is the cornerstone of selective synthesis. The generally accepted reactivity order for cross-coupling reactions is C–I > C–Br > C–Cl > C–F, which is related to their bond dissociation energies. nih.govacs.orgacs.org This inherent difference is the key to sequentially modifying polyhalogenated arenes.

Table 1: General Reactivity of Carbon-Halogen Bonds

| Bond Type | Bond Dissociation Energy (kcal/mol) | General Reactivity in Cross-Coupling |

|---|---|---|

| C–F | ~109 | Lowest |

| C–Cl | ~81 | Low |

| C–Br | ~67 | High |

| C–I | ~53 | Highest |

Data sourced from multiple chemical literature sources. acs.org

Future research will focus on:

Site-Selective Cross-Coupling: Developing catalytic systems that can distinguish between the C-Br and C-Cl bonds with high fidelity is a major goal. nih.govnih.gov While palladium catalysts are commonly used, the outcome is a complex interplay of the ligand, reaction conditions, and the substrate's own electronic and steric properties. nih.gov Research into catalyst-controlled approaches, perhaps using novel phosphine (B1218219)/olefin ligand systems, aims to provide general solutions for the site-selective functionalization of polyhalogenated benzenes, overriding the substrate's intrinsic biases. rsc.org

Novel Transformation Pathways: Exploration beyond traditional cross-coupling is a key trend. This includes investigating reactions like Kharasch-type additions to introduce functionalized alkyl groups or novel di-SN2 reactions with dithiols to create polymers with dynamic and degradable linkages. colorado.eduacs.org Such unprecedented transformations open the door to entirely new classes of molecules derived from polyhalogenated precursors. colorado.edu

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational chemistry and machine learning are becoming indispensable tools for navigating the complexities of polyhalogenated systems. These approaches can predict outcomes, elucidate reaction mechanisms, and accelerate the discovery process.

Predictive Reactivity Models: Methods to forecast the regioselectivity of reactions are highly valuable. For instance, the RegioSQM method, which calculates free energies of protonated intermediates, has successfully predicted the outcome of electrophilic aromatic substitutions for hundreds of molecules. rsc.org Future efforts will likely develop similar models tailored to the transition-metal-catalyzed reactions common for polyhalogenated arenes. acs.orgnih.gov Analysis of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can also provide critical insights into the most electrophilic and reactive sites on a polyhalogenated ring. acs.org

Machine Learning for Property Prediction: Artificial intelligence frameworks are being developed to predict the properties of halogenated compounds. The HD-GEM model, for example, integrates graph neural networks and ensemble learning to predict toxicity with high accuracy. oup.comresearchgate.net This approach challenges long-held assumptions by showing that halogenation does not inherently increase toxicity and that polyhalogenation may even have a stabilizing effect. oup.comresearchgate.net Similar machine learning models could be trained to predict chemical reactivity, solubility, or other properties relevant to synthesis and application.

Table 2: Computational Approaches in Polyhalogenated Arene Chemistry

| Computational Method | Application | Key Insights | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of Bond Dissociation Energies (BDEs) and transition state energies. | Helps rationalize and predict the relative reactivity of different C-X bonds. | BDEs often correlate with the observed selectivity in cross-coupling reactions. acs.org |

| Molecular Orbital (MO) Analysis | Examination of HOMO/LUMO energy levels and coefficients. | Identifies the most electrophilic or nucleophilic sites on an aromatic ring. | LUMO coefficients can explain regioselectivity where BDEs alone cannot. acs.org |

| Semi-empirical Methods (e.g., PM3) | Rapid calculation of molecular properties like free energies. | Enables high-throughput screening and prediction of regioselectivity (e.g., RegioSQM). | Successfully predicted outcomes for over 525 halogenation reactions with 96% accuracy. rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To translate laboratory discoveries into practical applications, scalable and reproducible synthetic processes are essential. Flow chemistry and automated synthesis platforms offer solutions to these challenges.

Flow Chemistry for Safety and Control: Continuous flow reactors provide superior control over reaction parameters like temperature and time, which is particularly important for highly reactive processes such as direct fluorination. unipd.it This technology minimizes the formation of unwanted polyhalogenated byproducts and enhances safety when handling hazardous reagents. unipd.it The use of heated copper pipe reactors has also proven effective for promoting reactions like Ullmann and Sonogashira couplings in a flow setup. unipd.it

Autonomous Optimization: The integration of automated synthesis robots with machine learning algorithms represents a paradigm shift in chemical research. chemrxiv.org Such systems can autonomously optimize complex reaction conditions, including discrete parameters like the choice of ligand, base, and solvent. chemrxiv.org An autonomous system was successfully used to optimize the selective mono-functionalization of a di-bromo substrate, a challenge directly analogous to the selective functionalization of this compound. chemrxiv.org This approach can rapidly explore a vast reaction space to identify optimal conditions, accelerating the development of new synthetic protocols.

Design of Next-Generation Polyhalogenated Scaffolds with Tailored Reactivity

This compound is not just a target molecule but a launchpad for creating more complex and functional structures. Future research will leverage its reactivity to build next-generation scaffolds with precisely tailored properties for applications in medicine, agrochemicals, and materials science. nih.gov

The strategy involves using the differential reactivity of the halogens to sequentially introduce new functional groups, diversifying the core structure. rsc.org For example, research has shown that changing the core scaffold of a polyhalogenated kinase inhibitor from a benzotriazole (B28993) to an indeno[1,2-b]indole, while retaining the halogenation pattern, can significantly boost potency. sciprofiles.com This highlights a design principle where the polyhalogenated benzene core acts as a versatile platform for structural optimization. The development of novel reactions, such as the photocatalyzed defluorinative dichloromethylation of alkenes, further expands the toolbox for creating new and complex polyhalogenated scaffolds. bohrium.com

Interdisciplinary Approaches in Polyhalogenated Arene Chemistry

The impact of polyhalogenated compounds extends far beyond the synthesis lab, intersecting with toxicology, environmental science, and biochemistry. Future progress will increasingly rely on interdisciplinary collaboration.

Spatially Resolved Metabolomics: Advanced mass spectrometry imaging techniques are now able to simultaneously map the distribution of polyhalogenated xenobiotics and endogenous metabolites within biological tissues. acs.org This provides an unprecedented view of how these compounds accumulate and what specific metabolic pathways they disrupt, linking chemical structure directly to toxicological effects at a molecular level. acs.org

Chemical Biology Probes: The reactivity of halogenated compounds can be harnessed to study biological systems. For example, polyhalogenated quinones, which are metabolites of some aromatic pollutants, have been found to react with exceptional ease with the phenolic hydroxyl group of tyrosine under physiological conditions. science.gov This discovery suggests that such compounds could be developed as probes to study protein structure and function or could have unforeseen biological implications by interfering with critical processes like tyrosine phosphorylation. science.gov

Environmental Chemistry and Biodegradation: The persistence of polyhalogenated compounds in the environment is a major concern. portlandpress.com Interdisciplinary research combining synthetic chemistry with microbiology aims to understand and enhance the natural biodegradation pathways of these chemicals. portlandpress.com This knowledge is crucial for designing next-generation molecules that are effective for their intended purpose but can be safely degraded at the end of their lifecycle.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Bromo-3,4-dichloro-1-fluorobenzene with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation or directed metalation strategies. For example:

- Halogen Exchange : Start with a fluorobenzene derivative and introduce bromine and chlorine via electrophilic substitution. Use Lewis acids (e.g., FeCl₃) to direct chlorination to specific positions .

- Cross-Coupling : Utilize Suzuki or Ullmann coupling to introduce bromine after establishing chloro and fluoro substituents. Ensure inert conditions (N₂/Ar atmosphere) to avoid side reactions .

- Purification : Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity, as validated by GC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 19F NMR : Fluorine’s high sensitivity allows precise identification of substitution patterns. Expect shifts near -110 to -120 ppm for meta-fluorine in polyhalogenated benzenes .

- 1H/13C NMR : Aromatic protons appear as complex splitting patterns (e.g., doublet of doublets) due to adjacent halogens. Carbon signals for Br- and Cl-substituted carbons are typically downfield (δ 120-140 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z 243.88) and isotopic patterns characteristic of Br/Cl .

Basic: What are critical storage conditions to prevent decomposition?

Methodological Answer:

- Temperature : Store at 0–6°C to minimize thermal degradation, as recommended for halogenated aromatics .

- Atmosphere : Use airtight containers under nitrogen to prevent hydrolysis or oxidation. Avoid exposure to moisture, which can hydrolyze C-Br bonds .

- Light Sensitivity : Protect from UV light using amber glassware, as polyhalogenated benzenes are prone to photolytic dehalogenation .

Advanced: How do steric/electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl and F substituents activate the bromine site for nucleophilic attack (e.g., in Suzuki coupling) by polarizing the C-Br bond.

- Steric Hindrance : The 3,4-dichloro groups may hinder access to the bromine, requiring bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Case Study : In Pd-catalyzed reactions, coupling yields drop if steric congestion exceeds ligand tolerance. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) to balance reactivity .

Advanced: How to resolve contradictions in regioselectivity data for nucleophilic aromatic substitution?

Methodological Answer:

Contradictions often arise from competing directing effects (e.g., meta-F vs. para-Cl). To resolve:

- Control Experiments : Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents). For instance, DMF may favor attack at the Br site, while methanol shifts selectivity to Cl-substituted positions .

- Isotopic Labeling : Use deuterated analogs to track substituent-directed pathways via NMR .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites by mapping electron density and charge distribution .

Advanced: Can computational methods predict electrophilic attack sites?

Methodological Answer:

Yes. Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., near Cl/F) prone to electrophilic attack.

- Activation Barriers : Compare energy pathways for substitution at Br vs. Cl sites. For example, lower ΔG‡ values indicate preferred reaction sites .

- Validation : Cross-check predictions with experimental substituent effects from analogs like 2,4-dichloro-1-fluorobenzene .

Advanced: How to optimize purification for >97% purity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) for high-resolution separation of halogenated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to isolate crystals with minimal co-solubility of impurities .

- Analytical Validation : Confirm purity via GC-MS (retention time matching) and elemental analysis (C/H/N within 0.3% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報